cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]
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Overview
Description
Cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] is a cyclic peptide composed of various amino acids linked in a circular sequence. Cyclic peptides, such as this one, are known for their structural rigidity and enzymatic stability, which make them valuable in various biological and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] typically involves the cyclization of a linear peptide precursor. This process can be achieved through solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support and then cyclized by forming a peptide bond between the terminal amino and carboxyl groups .
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers and high-throughput purification techniques. These methods ensure the efficient and scalable production of high-purity cyclic peptides for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and methionine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution reactions can introduce new functional groups into the peptide structure .
Scientific Research Applications
Cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of novel materials and nanodevices due to its structural properties
Mechanism of Action
The mechanism of action of cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Gly-Phe): Another cyclic peptide with different amino acid composition.
Cyclo(Trp-Tyr): Known for its unique electronic properties and biological activities.
Cyclo(Trp-Trp): Studied for its potential in drug discovery and nanotechnology
Uniqueness
Cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] stands out due to its specific amino acid sequence and modifications, which confer unique structural and functional properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C57H91N9O14 |
---|---|
Molecular Weight |
1126.4 g/mol |
IUPAC Name |
2-[15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69) |
InChI Key |
WRIUTPDMSISMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Origin of Product |
United States |
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